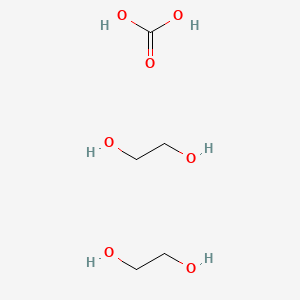
Carbonic acid--ethane-1,2-diol (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid–ethane-1,2-diol (1/2), also known as ethylene glycol, is an organic compound with the formula (CH₂OH)₂. It is a colorless, odorless, and sweet-tasting liquid that is highly toxic. Ethylene glycol is primarily used in antifreeze formulations and as a raw material in the production of polyester fibers .
准备方法
Synthetic Routes and Reaction Conditions
Ethylene glycol is typically produced from ethylene via the intermediate ethylene oxide. The process involves the hydration of ethylene oxide under acidic or neutral conditions to yield ethylene glycol . The reaction can be represented as follows:
C2H4O+H2O→C2H6O2
Industrial Production Methods
In industrial settings, ethylene glycol is produced by the oxidation of ethylene at high temperatures to form ethylene oxide, which is then hydrated to produce ethylene glycol. This process is highly efficient and widely used in the chemical industry .
化学反应分析
Types of Reactions
Ethylene glycol undergoes various chemical reactions, including:
Oxidation: Ethylene glycol can be oxidized to oxalic acid and other products under strong oxidizing conditions.
Esterification: It reacts with carboxylic acids to form esters, which are used in the production of polyesters.
Dehydration: Under acidic conditions, ethylene glycol can be dehydrated to form cyclic ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Major Products
Oxalic acid: Formed during oxidation.
Polyesters: Formed during esterification with carboxylic acids.
科学研究应用
Ethylene glycol has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in cryopreservation of biological samples due to its antifreeze properties.
Medicine: Utilized in the formulation of certain pharmaceuticals.
Industry: Widely used in the production of polyester fibers and antifreeze formulations.
作用机制
Ethylene glycol exerts its effects primarily through its chemical reactivity. In biological systems, it is metabolized by alcohol dehydrogenase to glycolaldehyde, which is further oxidized to glycolic acid, glyoxylic acid, and oxalic acid. These metabolites are toxic and can cause metabolic acidosis and renal failure .
相似化合物的比较
Similar Compounds
Propylene glycol: Similar in structure but less toxic and used in food and pharmaceuticals.
Diethylene glycol: Used in the production of plasticizers and as a solvent.
1,3-Butanediol: Used in the production of polyurethanes and as a solvent.
Uniqueness
Ethylene glycol is unique due to its high toxicity and its widespread use in antifreeze formulations and polyester production. Its ability to lower the freezing point of water makes it invaluable in various industrial applications .
属性
CAS 编号 |
55163-79-6 |
|---|---|
分子式 |
C5H14O7 |
分子量 |
186.16 g/mol |
IUPAC 名称 |
carbonic acid;ethane-1,2-diol |
InChI |
InChI=1S/2C2H6O2.CH2O3/c2*3-1-2-4;2-1(3)4/h2*3-4H,1-2H2;(H2,2,3,4) |
InChI 键 |
IHJTVGXLGNFSNH-UHFFFAOYSA-N |
规范 SMILES |
C(CO)O.C(CO)O.C(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


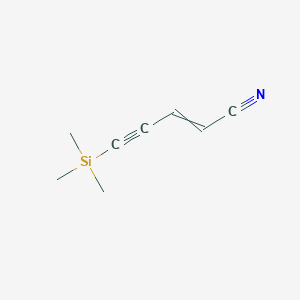
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
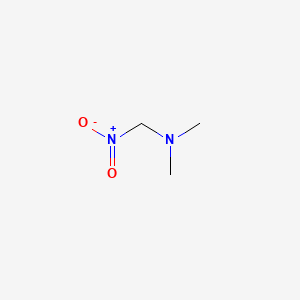
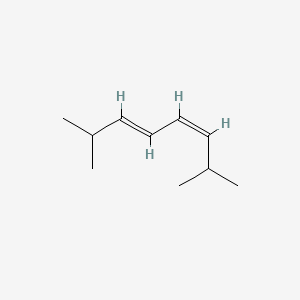
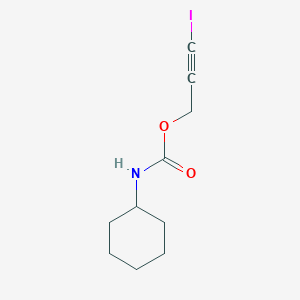
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
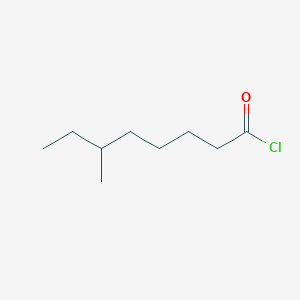

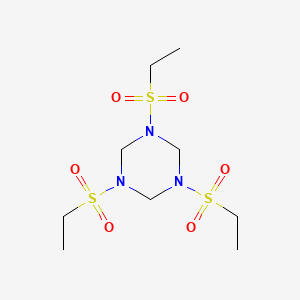
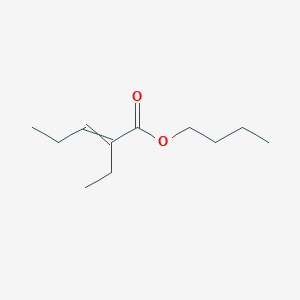

![Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide](/img/structure/B14641845.png)
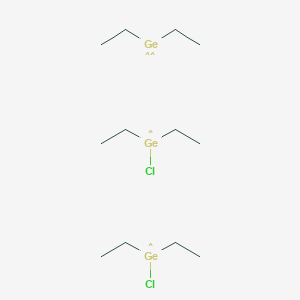
![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
